ASN001 is a novel, non-steroidal compound that serves as a potent inhibitor of the cytochrome P450 17A1 enzyme, commonly referred to as CYP17 lyase. This enzyme plays a crucial role in the biosynthesis of androgens, particularly testosterone, and is implicated in various endocrine disorders, including prostate cancer. ASN001 selectively inhibits testosterone synthesis while sparing cortisol production, making it a targeted therapeutic option in androgen-dependent conditions such as prostate cancer and potentially other hormone-related diseases .
ASN001 is classified as an anti-androgen and enzyme inhibitor. It falls under the category of small molecules designed to interfere with specific biochemical pathways, particularly those involved in hormone synthesis. Its mechanism targets the adrenal cortex's steroidogenesis pathway, specifically inhibiting the conversion processes that lead to testosterone production .
The synthesis of ASN001 involves several key steps that incorporate advanced organic chemistry techniques. The initial stages typically include:
The synthesis process has been optimized for yield and purity, with specific attention paid to reaction conditions (e.g., temperature, solvent choice) that can significantly impact the efficiency of each step. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed throughout the synthesis to monitor progress and assess product quality .
ASN001 features a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The structural formula includes:
The molecular formula of ASN001 is , with a molecular weight of approximately 357.43 g/mol. Detailed structural analysis using X-ray crystallography or NMR spectroscopy may provide insights into its three-dimensional conformation and interaction sites with the target enzyme .
ASN001's chemical reactivity primarily involves its interactions with the CYP17 enzyme:
Studies have shown that ASN001 exhibits significant stability in biological matrices, with degradation pathways being minimal under standard storage conditions. Kinetic assays have been utilized to determine its inhibition constants (IC50 values) against CYP17, providing quantifiable metrics for its efficacy .
The mechanism by which ASN001 exerts its effects involves competitive inhibition of the CYP17 enzyme:
In vitro studies have demonstrated that ASN001 achieves significant reductions in testosterone levels at concentrations that do not affect cortisol production, highlighting its selectivity and potential for clinical application in managing hormone-sensitive cancers .
Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications .
ASN001 has significant potential applications in:
Research continues into expanding its applications beyond prostate cancer, exploring roles in other hormone-dependent malignancies or disorders where androgen modulation is beneficial .
ASN001 (MedKoo Cat#: 206528) is an orally available non-steroidal inhibitor targeting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This compound represents a paradigm shift in managing androgen-dependent conditions—particularly metastatic castration-resistant prostate cancer (mCRPC)—by selectively suppressing sex steroid synthesis without concurrent glucocorticoid deficiency. Its development addresses critical limitations of first-generation CYP17A1 inhibitors by leveraging structural innovations to achieve unparalleled enzyme selectivity and circumvent resistance mechanisms inherent to steroidal analogs [2] [7].
The evolution of CYP17A1 inhibitors reflects iterative improvements in target specificity:
Table 1: Evolution of CYP17A1 Inhibitors
Compound | Class | CYP17A1 Selectivity | Prednisone Coadministration | Clinical Status |
---|---|---|---|---|
Abiraterone | Steroidal | Dual inhibitor | Required | Approved (2011) |
Orteronel | Non-steroidal | Lyase-selective | Required | Phase III failure |
Galeterone | Steroidal | Lyase-selective | Not required | Phase III failure |
BMS-737 | Non-steroidal | Lyase-selective | Not required | Preclinical |
ASN001 | Non-steroidal | Lyase-selective | Not required | Phase I/II |
CYP17A1 is a dual-function monooxygenase encoded on chromosome 10q24.3, catalyzing two sequential reactions critical to steroidogenesis:
The enzyme’s lyase activity depends critically on allosteric regulators:
Crucially, androgen biosynthesis occurs via two distinct pathways:
Table 2: Androgen Biosynthesis Pathways Involving CYP17A1
Parameter | Classic Pathway | Backdoor Pathway |
---|---|---|
Key Substrate | Pregnenolone | Progesterone/17OHP |
CYP17A1 Role | Lyase on 17OH-Preg → DHEA | Lyase on 17OH-allopregnanolone → androsterone |
5α-Reductase Action | On testosterone → DHT | On C21 precursors before lyase |
Physiological Role | Adult androgen production | Fetal genital development |
Pathological Relevance | Prostate cancer progression | PCOS, CAH-associated virilization |
ASN001’s design addresses three critical limitations of existing CYP17A1 inhibitors:
Phase I/II data validate this mechanism: ASN001 treatment suppressed DHEA (precursor to classic pathway androgens) by >80% and reduced testosterone to unquantifiable levels in mCRPC patients, without inducing mineralocorticoid excess [7].
ASN001 development prioritized three research imperatives:
Table 3: Selectivity Profile of ASN001 vs. Reference Inhibitors
Target | ASN001 IC₅₀ (nM) | Abiraterone IC₅₀ (nM) | Orteronel IC₅₀ (nM) |
---|---|---|---|
CYP17A1 Lyase | 7 | 2.8 | 55 |
CYP17A1 Hydroxylase | 105 | 3.9 | 210 |
CYP1A2 | >10,000 | 210 | 3,200 |
CYP3A4 | >10,000 | 2,800 | >10,000 |
Beyond prostate cancer, ASN001’s mechanistic attributes address unmet needs in:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0